molecular formula C18H20N6O3S B10991183 methyl 5-(2-methylpropyl)-2-({[2-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate

methyl 5-(2-methylpropyl)-2-({[2-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate

Cat. No.: B10991183
M. Wt: 400.5 g/mol
InChI Key: REIJNPFHDPZALA-UHFFFAOYSA-N
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Description

The compound methyl 5-(2-methylpropyl)-2-({[2-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a heterocyclic molecule featuring a thiazole core substituted with a tetrazole moiety, a carboxylate ester, and a 2-methylpropyl group. Structural elucidation of similar compounds often employs crystallographic tools like the SHELX software suite, which is widely used for small-molecule refinement and structure solution .

Properties

Molecular Formula

C18H20N6O3S

Molecular Weight

400.5 g/mol

IUPAC Name

methyl 5-(2-methylpropyl)-2-[[2-(5-methyltetrazol-1-yl)benzoyl]amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C18H20N6O3S/c1-10(2)9-14-15(17(26)27-4)19-18(28-14)20-16(25)12-7-5-6-8-13(12)24-11(3)21-22-23-24/h5-8,10H,9H2,1-4H3,(H,19,20,25)

InChI Key

REIJNPFHDPZALA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=CC=C2C(=O)NC3=NC(=C(S3)CC(C)C)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(2-methylpropyl)-2-({[2-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Tetrazole Moiety: The tetrazole group is often introduced via a [2+3] cycloaddition reaction between an azide and a nitrile.

    Coupling Reactions: The phenyl group with the tetrazole moiety can be coupled to the thiazole ring using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Esterification: The final step involves esterification to introduce the methyl carboxylate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride (AlCl3).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, the compound can be used to study enzyme interactions, particularly those involving thiazole and tetrazole rings. It may also serve as a probe for investigating metabolic pathways.

Medicine

Potential pharmaceutical applications include its use as a lead compound for drug development. The presence of the tetrazole ring suggests it could act as an angiotensin receptor blocker, similar to drugs used to treat hypertension.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties due to its aromatic and heterocyclic components.

Mechanism of Action

The mechanism of action of methyl 5-(2-methylpropyl)-2-({[2-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate would depend on its specific application. In a pharmaceutical context, it might interact with specific receptors or enzymes, inhibiting or modulating their activity. The tetrazole ring could mimic carboxylate groups, allowing it to bind to active sites of enzymes or receptors.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The target compound’s key functional groups include:

  • Tetrazole ring : Enhances metabolic stability and mimics carboxylate groups in drug design.
  • Thiazole core : Contributes to π-π stacking and hydrogen bonding.
  • Carboxylate ester : Modulates solubility and bioavailability.

A structurally related compound, 5-amino-1-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile (7d) , shares similarities in heterocyclic architecture but differs in substituents:

  • Thiadiazole instead of tetrazole.
  • Nitrile group instead of carboxylate ester.
  • Phenyl substituent instead of 2-methylpropyl.

Physicochemical and Spectral Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Functional Groups
Target Compound 412* N/A N/A Tetrazole, Thiazole, Carboxylate Ester
7d 370.4 191.8 68.92 Thiadiazole, Pyrazole, Nitrile

*Calculated based on molecular formula $ C{19}H{20}N6O3S $.

Key Observations:
  • Molecular Weight: The target compound’s higher molecular weight (412 vs.
  • Melting Point : The absence of data for the target compound precludes direct comparison, but the tetrazole’s hydrogen-bonding capacity may elevate its thermal stability relative to 7d’s thiadiazole.
  • Synthetic Yield : While 7d’s synthesis achieved 68.92% yield , the target compound’s synthetic route (unreported in evidence) may face challenges due to steric hindrance from the 2-methylpropyl group.

Research Findings and Implications

Functional Group Impact on Properties

  • Tetrazole vs.
  • Carboxylate Ester vs. Nitrile : The ester group in the target compound may improve lipophilicity (higher logP) relative to 7d’s polar nitrile, influencing pharmacokinetics.
  • Substituent Effects : The 2-methylpropyl group in the target compound likely increases lipophilicity compared to 7d’s phenyl ring, altering solubility and metabolic pathways.

Methodological Considerations

Structural characterization of such compounds often relies on crystallographic tools like SHELX , which refines small-molecule structures with high precision . For example, SHELXL’s robust algorithms could resolve the target compound’s conformational details, such as torsion angles of the tetrazole-phenyl linkage.

Biological Activity

Methyl 5-(2-methylpropyl)-2-({[2-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a complex organic compound that exhibits significant biological activity due to its unique structural features, including a thiazole ring, a carbonyl group, and a tetrazole moiety. This article provides an in-depth analysis of its biological activities, synthesis methods, and potential therapeutic applications.

The compound's molecular formula is C18H20N6O3SC_{18}H_{20}N_{6}O_{3}S with a molecular weight of 400.5 g/mol. Its structure can be broken down into several key components:

  • Thiazole Ring : Associated with antimicrobial and anticancer activities.
  • Tetrazole Moiety : Known for its enzyme inhibition properties.
  • Carbonyl Group : Enhances reactivity and interaction with biological targets.

Biological Activities

Preliminary studies indicate that this compound exhibits various biological activities:

Antimicrobial Activity

Research has shown that compounds containing thiazole and tetrazole functionalities possess potent antimicrobial properties. The compound has demonstrated effectiveness against several bacterial strains, including:

Microorganism Minimum Inhibitory Concentration (MIC)
Pseudomonas aeruginosa0.21 μM
Escherichia coli0.21 μM

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The presence of the thiazole ring is linked to anticancer properties. In vitro studies have indicated that derivatives of thiazoles can inhibit cancer cell proliferation. Further research is required to evaluate the specific mechanisms through which this compound exerts its anticancer effects.

Enzyme Inhibition

The tetrazole moiety has been associated with the inhibition of various enzymes, which may play a role in cancer progression and microbial resistance. The compound's structural features suggest potential interactions with key enzymes involved in these processes.

Case Studies

Several studies have explored the biological activity of similar compounds, providing insights into the potential applications of this compound:

  • Antiviral Activity : A related study on triazole-containing compounds revealed enhanced antiviral activity against β-coronaviruses when specific structural modifications were made. This suggests that similar modifications to our compound could enhance its antiviral properties against pathogens like SARS-CoV-2 .
  • Cytotoxicity Studies : Another study evaluated thiazolopyridine derivatives for their cytotoxic effects on various cancer cell lines using MTT assays, demonstrating promising results that warrant further investigation into the cytotoxic potential of our compound .

Synthesis Methods

The synthesis of this compound can be achieved through several methods involving the reaction of thiazole derivatives with tetrazole-containing compounds under controlled conditions. The following general steps outline a potential synthetic pathway:

  • Formation of Thiazole Ring : Synthesize the thiazole core through cyclization reactions involving appropriate precursors.
  • Tetrazole Functionalization : Introduce the tetrazole moiety via nucleophilic substitution or coupling reactions.
  • Final Coupling Reaction : Combine the thiazole and tetrazole components with appropriate carbonyl precursors to yield the final product.

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